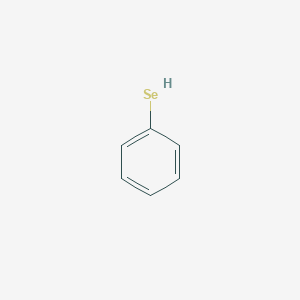

Selenophenol

説明

Selenophenol, also known as benzeneselenol, is an organoselenium compound with the chemical formula C₆H₅SeH. It is the selenium analog of phenol and is characterized by its colorless appearance and extremely foul odor. This compound is a valuable reagent in organic synthesis due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Selenophenol can be synthesized through the reaction of phenylmagnesium bromide with selenium, followed by hydrolysis: [ \text{PhMgBr} + \text{Se} \rightarrow \text{PhSeMgBr} ] [ \text{PhSeMgBr} + \text{HCl} \rightarrow \text{PhSeH} + \text{MgBrCl} ]

Another common method involves the reduction of diphenyldiselenide using sodium borohydride: [ \text{PhSeSePh} + \text{NaBH}_4 \rightarrow 2 \text{PhSeH} ]

Industrial Production Methods: In industrial settings, this compound is often generated in situ due to its instability and short shelf life. The reduction of diphenyldiselenide is a preferred method for large-scale production .

Types of Reactions:

Oxidation: this compound is easily oxidized by air, forming diphenyl diselenide: [ 4 \text{PhSeH} + \text{O}_2 \rightarrow 2 \text{PhSeSePh} + 2 \text{H}_2\text{O} ]

Reduction: The diselenide can be reduced back to this compound using reducing agents like sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions due to the presence of the selenium atom.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: Diphenyl diselenide.

Reduction: this compound.

Substitution: Various seleno-substituted organic compounds.

科学的研究の応用

Organic Synthesis

Selenophenol is a versatile reagent in organic synthesis, particularly in the formation of selenides and selenoesters. Its reactivity allows it to participate in various chemical transformations:

- Synthesis of Selenides : this compound can react with alkyl halides to form selenides through nucleophilic substitution reactions. This process is essential for synthesizing organoselenium compounds that exhibit biological activity .

- Seleno-Michael Reactions : this compound can act as a nucleophile in Michael addition reactions, enabling the formation of complex molecular architectures. These reactions are valuable for constructing biologically relevant molecules .

Materials Science

In materials science, this compound derivatives have been explored for their electronic and optical properties:

- Conductive Polymers : this compound can be incorporated into polymer matrices to enhance conductivity. The incorporation of selenium into polymer structures can lead to improved electronic properties, making these materials suitable for applications in organic electronics and photovoltaics .

- Photonic Applications : this compound-based compounds have been investigated for their potential use in photonic devices due to their ability to absorb and emit light efficiently. Their unique optical properties make them candidates for applications in sensors and light-emitting devices .

Medicinal Chemistry

This compound and its derivatives have shown promise in medicinal chemistry, particularly due to their biological activities:

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial for developing therapeutic agents targeting diseases associated with oxidative damage .

- Anticancer Activity : Some studies suggest that this compound derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .

Case Study 1: Antioxidant Activity

A study demonstrated that a this compound derivative significantly scavenged reactive oxygen species (ROS) in vitro, indicating its potential as an antioxidant agent. This property could be harnessed for therapeutic applications in conditions characterized by oxidative stress, such as diabetes and cardiovascular diseases .

Case Study 2: Anticancer Mechanism

In another investigation, a this compound derivative was shown to inhibit the proliferation of cancer cells through ROS-mediated pathways. The study highlighted the compound's ability to induce apoptosis selectively in malignant cells without affecting normal cells .

作用機序

Selenophenol exerts its effects through various mechanisms:

Oxidation-Reduction Reactions: The selenium atom in this compound can undergo oxidation and reduction, playing a crucial role in redox biology.

Molecular Targets: this compound can interact with reactive oxygen species and other cellular components, influencing cellular processes and signaling pathways.

類似化合物との比較

Thiophenol: The sulfur analog of selenophenol, with similar chemical properties but differing in reactivity and stability.

Phenol: The oxygen analog, less reactive compared to this compound and thiophenol.

Uniqueness of this compound:

Reactivity: this compound is more easily oxidized than thiophenol due to the weaker Se-H bond.

Applications: The unique properties of selenium make this compound valuable in specific applications where sulfur or oxygen analogs are less effective

This compound’s distinct chemical properties and diverse applications make it a compound of significant interest in various fields of research and industry.

生物活性

Selenophenol, a compound containing selenium in a phenolic structure, has garnered interest due to its unique biological activities. This article delves into the various aspects of this compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CHSeO) features a selenium atom replacing the sulfur in thiophenol. Its structure is characterized by a five-membered ring containing selenium, contributing to its distinct chemical behavior compared to other organosulfur compounds. The presence of the selenium atom enhances its reactivity and potential biological effects.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound could effectively reduce reactive oxygen species (ROS) levels in vitro, highlighting its potential as a protective agent against oxidative damage .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound and its derivatives. For instance, a series of selenophene-based chalcone analogs were synthesized, revealing promising anticancer activity against human colorectal adenocarcinoma (HT-29) cells. Among these compounds, some exhibited IC values as low as 19.98 μM, indicating potent cytotoxic effects . Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways and caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Modulation : this compound participates in redox reactions, which can modulate cellular signaling pathways involved in apoptosis and cell survival.

- Gene Expression Regulation : It has been shown to influence the expression of genes related to oxidative stress response and apoptosis .

- Inhibition of Histone Deacetylases (HDACs) : Similar to other organoselenium compounds, this compound may act as an HDAC inhibitor, leading to increased acetylation of histones and altered gene expression profiles associated with cancer progression .

Case Studies and Research Findings

A comprehensive review highlighted the role of selenium compounds, including this compound, in various biological contexts. For example, in animal models, selenium deficiency has been linked to increased susceptibility to oxidative stress-related diseases . Additionally, clinical studies have suggested that adequate selenium intake may correlate with reduced cancer incidence in certain populations .

Table 1: Summary of Biological Activities of this compound

特性

IUPAC Name |

benzeneselenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Se/c7-6-4-2-1-3-5-6/h1-5,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDODWFPDZYSKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[SeH] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-96-5, 57880-10-1 | |

| Record name | Benzeneselenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC229609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。